molecular formula C11H20Cl2N4 B1402630 Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride CAS No. 1361116-09-7

Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride

Cat. No. B1402630
M. Wt: 279.21 g/mol
InChI Key: BSILVSWTZBFHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride, also known as DMAP, is a widely used chemical in the field of organic synthesis. It is a white solid that is widely used as a catalyst in organic synthesis reactions and is also used as a reagent in various biochemical and physiological studies. DMAP is a versatile compound that can be used in a variety of applications and has been studied extensively in the fields of organic synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrano and Thieno Pyrimidines : Research has demonstrated the synthesis of various pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting the versatility of pyrimidine compounds in chemical synthesis (Paronikyan et al., 2016).

  • Pyrimidine-Linked Heterocyclic Synthesis : A study on the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation has shown the potential for creating complex molecules with various biological activities (Deohate & Palaspagar, 2020).

  • Microwave Assisted Synthesis of Pyrimidine Imines : Innovative methods using microwave irradiation have been developed for the synthesis of pyrimidine imines and thiazolidinones, showcasing the efficiency of modern synthetic techniques (Merugu, Ramesh & Sreenivasulu, 2010).

Biological Activities

  • Antimicrobial and Antitubercular Activities : Pyrimidine-azitidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular properties, indicating a potential use in treating bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).

  • Antifungal Effects : Studies have shown that certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives exhibit significant antifungal effects against fungi such as Aspergillus terreus and Aspergillus niger, suggesting a role in antifungal therapy (Jafar et al., 2017).

  • Antitumor/Anticancer Activity : Novel O-Mannich bases of dihydropyrimidinones have been synthesized and tested for their in vitro cytotoxic and antitumor activities, highlighting their potential in cancer treatment (Venkateshwarlu et al., 2014).

  • Kinetic and Mechanistic Investigations : The oxidation of N’-heteroaryl unsymmetrical formamidines by permanganate in an alkaline medium has been studied, revealing insights into the reaction kinetics and mechanisms of pyrimidine derivatives (Fawzy & Shaaban, 2014).

Pharmaceutical Research

  • Discovery of GPR119 Agonists : Research into N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives has led to the discovery of new GPR119 agonists, which are significant for therapeutic applications, particularly in diabetes and obesity management (Kubo et al., 2021).

properties

IUPAC Name

N,N-dimethyl-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-7-5-10(14-11)9-4-3-6-12-8-9;;/h5,7,9,12H,3-4,6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSILVSWTZBFHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
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Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
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Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
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Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
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Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride

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